1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide
Overview
Description
1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is an ionic liquid known for its high thermal and chemical stability, low volatility, and excellent ionic conductivity . It is widely used in various scientific and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 1-benzyl-3-methylimidazolium chloride with lithium bis((trifluoromethyl)sulfonyl)amide . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the imidazolium cation is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired transformation.
Complex Formation: It can form complexes with metal ions, which are useful in catalysis and material science.
Common reagents used in these reactions include halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis((trifluoromethyl)sulfonyl)amide anion provides stability and enhances solubility . These interactions facilitate various chemical reactions and processes, making the compound highly versatile in different applications .
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide include:
1-Butyl-3-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide: Known for its use as a room temperature ionic liquid with applications in gas solubility studies.
1-Decyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Used as an organic solvent in various reactions, particularly in controlling chemoselectivity.
1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Utilized in research for its conductivity and stability.
The uniqueness of this compound lies in its specific cation structure, which imparts distinct properties such as enhanced thermal stability and specific interaction capabilities with molecular targets .
Properties
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;bis(trifluoromethylsulfonyl)azanide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.C2F6NO4S2/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-8,10H,9H2,1H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSZIBZANYEGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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